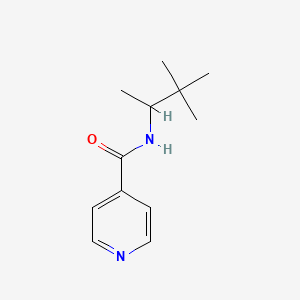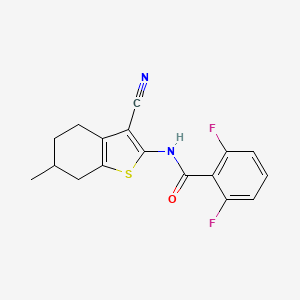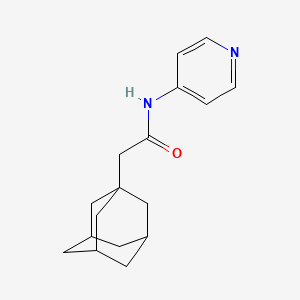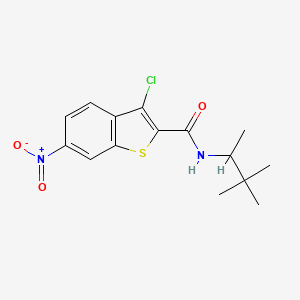![molecular formula C23H20N2O4S B4185262 N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B4185262.png)
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide
Vue d'ensemble
Description
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide, also known as ML347, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. The compound is known to target specific enzymes in the body, making it a promising candidate for the development of new drugs. We will also explore future directions for research on this promising compound.
Mécanisme D'action
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide works by binding to the active site of SIRT2 and inhibiting its activity. SIRT2 is a member of the sirtuin family of enzymes, which are involved in regulating various cellular processes, including gene expression, DNA repair, and metabolism. Inhibition of SIRT2 by N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide has been shown to result in the accumulation of acetylated proteins, which can lead to various cellular responses, including cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide has various biochemical and physiological effects. Inhibition of SIRT2 by N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide has been linked to the induction of apoptosis in cancer cells, inhibition of inflammation, and protection against neurodegenerative disorders. N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide has also been shown to have anti-tumor effects in various cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide for lab experiments is its specificity for SIRT2. This allows researchers to study the effects of SIRT2 inhibition on various cellular processes without affecting other sirtuin family members. However, one limitation of N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are many potential future directions for research on N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide. One area of interest is the development of more potent and selective inhibitors of SIRT2. Another area of research is the investigation of the effects of N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide on other cellular processes, such as DNA repair and metabolism. Additionally, the potential therapeutic applications of N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide in various diseases, including cancer and neurodegenerative disorders, warrant further investigation.
In conclusion, N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its specificity for SIRT2 makes it a valuable tool for studying the effects of SIRT2 inhibition on various cellular processes. Further research on N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide is needed to fully explore its potential as a therapeutic agent.
Applications De Recherche Scientifique
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit a specific enzyme called SIRT2, which is involved in various cellular processes, including cell division and metabolism. Inhibition of SIRT2 has been linked to the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Propriétés
IUPAC Name |
N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-21(24-22-17(9-14-30-22)23(27)25-10-12-28-13-11-25)20-15-5-1-3-7-18(15)29-19-8-4-2-6-16(19)20/h1-9,14,20H,10-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGIYHNGNGZMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(SC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-acetyl-2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185180.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4185205.png)
![2-methyl-1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B4185206.png)




![1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B4185232.png)
![ethyl 5-acetyl-2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185239.png)
![4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine](/img/structure/B4185247.png)


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185274.png)